molecular formula C8H17ClO3 B096291 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol CAS No. 18485-61-5

5-(3-Chloro-2-hydroxypropoxy)-1-pentanol

Cat. No. B096291
CAS RN: 18485-61-5
M. Wt: 196.67 g/mol
InChI Key: JVFCDENSTURUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-2-hydroxypropoxy)-1-pentanol, also known as CHPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral building block that can be used for the synthesis of a wide range of bioactive molecules.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is not fully understood, but it is believed to act as a chiral auxiliary in the synthesis of bioactive molecules. 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol can be used to control the stereochemistry of the final product, which can affect its biological activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol have not been extensively studied. However, it has been reported that 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is relatively non-toxic and has low cytotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is its ability to control the stereochemistry of the final product, which can affect its biological activity. 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is also relatively non-toxic and has low cytotoxicity. However, one of the limitations of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is its limited solubility in water, which can make it difficult to work with in aqueous reactions.

Future Directions

There are several future directions for the use of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol in scientific research. One potential direction is the synthesis of new bioactive molecules using 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol as a chiral building block. Another direction is the study of the mechanism of action of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol and its effects on biological systems. Additionally, the development of new methods for the synthesis of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol and its derivatives could also be an area of future research.
In conclusion, 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol, or 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol, is a chiral building block that has potential applications in the synthesis of bioactive molecules. Its ability to control stereochemistry and low cytotoxicity make it an attractive option for scientific research. While there is still much to learn about the mechanism of action and effects of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol, its potential for future research is promising.

Synthesis Methods

5-(3-Chloro-2-hydroxypropoxy)-1-pentanol can be synthesized using various methods, including the reaction of 3-chloro-2-hydroxypropyl bromide with 1-pentanol in the presence of a base such as potassium carbonate. Another method is the reaction of 3-chloro-2-hydroxypropyl tosylate with 1-pentanol in the presence of a base. Both methods produce 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol as a white solid with a melting point of around 50-55°C.

Scientific Research Applications

5-(3-Chloro-2-hydroxypropoxy)-1-pentanol has been used as a chiral building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents. For example, 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol has been used for the synthesis of a novel anti-HIV agent that showed potent inhibition of HIV-1 replication in vitro. 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol has also been used for the synthesis of anticancer agents that showed promising activity against various cancer cell lines.

properties

CAS RN

18485-61-5

Product Name

5-(3-Chloro-2-hydroxypropoxy)-1-pentanol

Molecular Formula

C8H17ClO3

Molecular Weight

196.67 g/mol

IUPAC Name

5-(3-chloro-2-hydroxypropoxy)pentan-1-ol

InChI

InChI=1S/C8H17ClO3/c9-6-8(11)7-12-5-3-1-2-4-10/h8,10-11H,1-7H2

InChI Key

JVFCDENSTURUFN-UHFFFAOYSA-N

SMILES

C(CCO)CCOCC(CCl)O

Canonical SMILES

C(CCO)CCOCC(CCl)O

Origin of Product

United States

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